Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methyl-4-phenylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-22-19(21)17-13(2)20-16-12-8-7-11-15(16)18(17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTJXKSVVDCPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methylquinoline-3-carboxylic acid with phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then esterified with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-methyl-4-phenylquinoline-3-carboxylate has been investigated for its potential pharmacological properties. Quinoline derivatives are known for their biological activities, including antibacterial, antiviral, and anticancer effects.
Antibacterial Activity
Recent studies have shown that quinoline derivatives exhibit varying degrees of antibacterial activity. For instance, modifications of the quinoline structure can enhance the efficacy against specific bacterial strains. A study on related compounds indicated that structural modifications significantly increased antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound 5a | S. aureus | High |
| Compound 5b | E. coli | Moderate |
Antiviral Properties
In vitro studies have suggested that certain quinoline derivatives can inhibit the replication of viruses such as Hepatitis B. The mechanism involves interaction with viral enzymes, leading to reduced viral load in infected cells .
Synthesis and Chemical Reactions
This compound serves as a precursor in various synthetic pathways, particularly in the synthesis of more complex heterocyclic compounds.
Cascade Reactions
A notable application is its role in cascade reactions to synthesize highly substituted tetrahydroquinolines. These reactions often involve the use of ethyl cyanoacetate and various anilines under basic conditions, yielding products with significant biological activity .
| Reaction Type | Conditions | Yield |
|---|---|---|
| Cascade Reaction | DBU in DCM | 95% |
Material Science Applications
Quinoline derivatives, including this compound, have been explored for their utility in material science, particularly in developing new dyes and photosensitizers.
Dyes and Photosensitizers
The unique electronic properties of quinoline derivatives make them suitable for applications in dye-sensitized solar cells (DSSCs) and other optoelectronic devices. Their ability to absorb light and convert it into energy is being actively researched .
Synthesis of Tetrahydroquinolines
A comprehensive study demonstrated the synthesis of tetrahydroquinolines using ethyl cyanoacetate and various anilines through a one-pot reaction facilitated by DBU as a base. This method showcased high efficiency and selectivity, highlighting the compound's utility as a building block in organic synthesis .
Antiviral Activity Evaluation
In another study focused on antiviral properties, derivatives synthesized from this compound were evaluated for their efficacy against Hepatitis B virus (HBV). The results indicated significant inhibition at low concentrations, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cell signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Ester Group Modifications
Key Observations :
- Steric Effects : The tert-butyl ester exhibits a lower melting point (105–107°C) due to increased steric bulk, reducing crystal packing efficiency.
- Spectral Shifts : Methyl esters show distinct OCH₃ singlets (δ 3.54 ppm) and IR C=O stretches at higher frequencies (1731 cm⁻¹ vs. 1710 cm⁻¹ for 3a ) due to reduced electron-donating effects .
Substituent Variations on the Quinoline Core
Key Observations :
- Aryl Modifications : Fluorophenyl groups improve metabolic stability and membrane permeability .
Biological Activity
Ethyl 2-methyl-4-phenylquinoline-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this quinoline derivative, supported by case studies and research findings.
Synthesis
The synthesis of this compound can be achieved through various methods, including the Friedländer annulation reaction. This reaction typically involves the condensation of 2-aminoaryl ketones with carbonyl compounds in the presence of catalysts such as indium triflate (In(OTf)₃) or other metal halides. The yields of this synthesis can reach up to 96% under optimized conditions, demonstrating its efficiency and practicality in laboratory settings .
Table 1: Synthesis Conditions and Yields
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| In(OTf)₃ | 70 | 5 | 94 |
| I₂ | Room Temp | 16 | 96 |
| DSIMHS | 70 | 5 | 94 |
Biological Activities
Quinoline derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Properties : Studies have shown that quinoline derivatives possess significant antibacterial and antifungal activities. For instance, they have been evaluated against various bacterial strains, demonstrating effective inhibition .
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. Mechanistic studies suggest that it may inhibit specific signaling pathways involved in cell proliferation and survival .
- Anti-inflammatory Effects : this compound has been observed to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics .
- Anticancer Mechanism : In a recent investigation, this compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting it could be a promising candidate for further development as an anticancer agent .
- Anti-inflammatory Activity : In animal models of arthritis, treatment with this compound resulted in a notable reduction in swelling and pain compared to control groups. The underlying mechanism appears to involve the downregulation of pro-inflammatory cytokines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-methyl-4-phenylquinoline-3-carboxylate, considering yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted anilines and β-keto esters under acidic or basic conditions. For example, refluxing 2-methylaniline with ethyl 3-oxo-3-phenylpropanoate in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours typically yields the quinoline core. Post-synthetic purification involves column chromatography (silica gel, ethyl acetate/hexane 1:4) and recrystallization from ethanol to achieve >95% purity. Reaction optimization should include monitoring by TLC and adjusting stoichiometric ratios to minimize byproducts like dimerized intermediates .
| Reaction Parameter | Typical Condition |
|---|---|
| Solvent | PPA or acetic acid |
| Temperature | 120–140°C |
| Catalyst | None (thermal cyclization) |
| Purification | Column chromatography |
Q. How is the molecular structure of this compound determined using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated dichloromethane/hexane solution. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution datasets. Structure solution employs direct methods (SHELXT) and refinement via SHELXL, with hydrogen atoms placed geometrically. ORTEP-3 is used for thermal ellipsoid visualization. Key metrics: R1 < 0.05, wR2 < 0.12, and goodness-of-fit (GOF) ~1.05. Validation with PLATON ensures absence of twinning or disorder .
Advanced Research Questions
Q. How can data contradictions during crystallographic refinement be resolved?
- Methodological Answer : Contradictions in electron density maps or occupancy factors often arise from disordered solvent molecules or dynamic motion. Strategies include:
-
Multi-conformational modeling : Refine alternate conformations with constrained occupancy (e.g., 50:50 split).
-
Twinning analysis : Use SHELXL’s TWIN/BASF commands to detect and model twinned crystals.
-
Validation tools : Check for overfitting with R1/R2 ratios and the Hirshfeld rigid-bond test in PLATON .
Common Issue Resolution Tool Disordered ethyl group PART and ISOR restraints in SHELXL Missing hydrogen atoms HFIX instructions Twinning TWIN/BASF commands
Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound?
- Methodological Answer : Graph-set analysis (Bernstein formalism) identifies recurring motifs. For example, the carbonyl oxygen (O1) often participates in C=O···H–N hydrogen bonds with adjacent quinoline NH groups (if present), forming chains (C(6) motif). π–π stacking between phenyl and quinoline rings (3.8–4.2 Å) further stabilizes the lattice. Synthonic engineering can predict cocrystal formation by analyzing donor-acceptor complementarity .
Q. What computational methods predict the conformational stability of the quinoline ring system?
- Methodological Answer :
-
Ring puckering analysis : Use Cremer-Pople parameters (Q, θ, φ) to quantify deviations from planarity. For example, a puckering amplitude (Q) > 0.2 Å indicates significant distortion.
-
DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compare experimental (SCXRD) and theoretical bond lengths/angles.
-
Molecular dynamics (MD) : Simulate thermal motion in solvents (e.g., chloroform) to assess flexibility of the ester substituent .
Parameter Experimental (SCXRD) DFT (B3LYP) C3–C4 bond length (Å) 1.453(2) 1.458 Quinoline planarity (Q) 0.12 Å 0.10 Å
Notes
- Data Sources : Peer-reviewed crystallographic studies (Acta Crystallographica) and methodology papers (SHELX, ORTEP) were prioritized to ensure reliability. Commercial or non-peer-reviewed sources (e.g., BenchChem) were excluded per guidelines.
- Advanced Techniques : Emphasis on resolving crystallographic ambiguities and leveraging computational tools aligns with current trends in structural chemistry research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
